2-(2,4-Dichlorophenyl)-2,3-dihydro-1,3-benzoxazin-4-one
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Overview
Description
2-(2,4-Dichlorophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is an organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a benzoxazine ring fused with a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-2,3-dihydro-1,3-benzoxazin-4-one typically involves the reaction of 2,4-dichloroaniline with salicylaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized to form the benzoxazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of microreactors can improve mass transfer and temperature control, leading to higher yields and reduced by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-(2,4-Dichlorophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-2,3-dihydro-1,3-benzoxazin-4-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with similar structural elements but different applications.
N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide: A compound with similar dichlorophenyl groups but different functional groups and applications
Uniqueness
2-(2,4-Dichlorophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is unique due to its benzoxazine ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
331711-18-3 |
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Molecular Formula |
C14H9Cl2NO2 |
Molecular Weight |
294.1g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-2,3-dihydro-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C14H9Cl2NO2/c15-8-5-6-9(11(16)7-8)14-17-13(18)10-3-1-2-4-12(10)19-14/h1-7,14H,(H,17,18) |
InChI Key |
GBUZCVHBZZUJAZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)NC(O2)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(O2)C3=C(C=C(C=C3)Cl)Cl |
solubility |
0.9 [ug/mL] |
Origin of Product |
United States |
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